molecular formula C18H20N2O5 B2990010 4-oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid CAS No. 1024019-65-5

4-oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No.: B2990010
CAS No.: 1024019-65-5
M. Wt: 344.367
InChI Key: WQCFGYJADZRMOZ-UHFFFAOYSA-N
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Description

4-oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone modified with a 4-oxo group, a 2-phenoxyethoxy substituent at position 4, and a pyridin-3-ylmethylamino group at position 3 (Fig. 1).

Properties

IUPAC Name

4-oxo-4-(2-phenoxyethoxy)-3-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-17(22)11-16(20-13-14-5-4-8-19-12-14)18(23)25-10-9-24-15-6-2-1-3-7-15/h1-8,12,16,20H,9-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCFGYJADZRMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C(CC(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Oxo-4-(2-phenoxyethoxy)-3-((pyridin-3-ylmethyl)amino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O5C_{18}H_{20}N_{2}O_{5}. The compound features a complex structure that includes a pyridine ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₅
Molecular Weight344.36 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve several mechanisms, primarily through interaction with specific enzymes and receptors. The presence of the pyridine moiety suggests potential interactions with neurotransmitter systems, while the butanoic acid component may contribute to its bioactivity by modulating metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic processes.
  • Receptor Modulation: It could interact with various receptors, influencing signaling pathways related to inflammation or cancer.
  • Antioxidant Activity: The phenoxyethoxy group may confer antioxidant properties, potentially protecting cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the pyridine and butanoic acid portions can significantly impact its potency and selectivity.

Key Findings:

  • Pyridine Substituents: Variations in the substituents on the pyridine ring can enhance or reduce biological activity.
  • Alkyl Chain Length: Modifying the length of the ethoxy chain affects solubility and cellular uptake.
  • Functional Groups: The introduction of different functional groups on the butanoic acid moiety can alter binding affinities to target proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound.

  • Anticancer Activity: Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the butanoic acid structure led to increased apoptosis in breast cancer cells.
  • Neuroprotective Effects: Compounds featuring a pyridine moiety have shown promise in protecting neuronal cells from degeneration, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties: Investigations into related compounds have revealed their ability to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory disorders.

Comparison with Similar Compounds

(a) Functional Group Influence on Reactivity

  • Pyridin-3-ylmethylamino introduces a basic nitrogen, contrasting with the thiol group in ’s derivative, which enables disulfide bond formation for ligation .

(c) Metabolic and Electronic Properties

  • The phosphonooxy group in ’s compound confers acidity (pKa ~1–2) and metal-binding capacity, unlike the neutral phenoxyethoxy group in the target .

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